2',6-Difluorobiphenyl-2-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,6-Difluorobiphenyl-2-sulfonyl chloride is an organic compound with the molecular formula C12H7ClF2O2S and a molecular weight of 288.70 g/mol . It is a derivative of biphenyl, where two fluorine atoms are substituted at the 2’ and 6 positions, and a sulfonyl chloride group is attached to the 2 position of the biphenyl ring. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2’,6-Difluorobiphenyl-2-sulfonyl chloride can be synthesized through several methods. One common method involves the reaction of difluorophenyllithium with sulfuryl chloride . The reaction typically takes place under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of 2’,6-Difluorobiphenyl-2-sulfonyl chloride involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
2’,6-Difluorobiphenyl-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in reactions with 2’,6-Difluorobiphenyl-2-sulfonyl chloride include amines and alcohols.
Major Products
The major products formed from reactions involving 2’,6-Difluorobiphenyl-2-sulfonyl chloride include sulfonamides and sulfonate esters .
Wissenschaftliche Forschungsanwendungen
2’,6-Difluorobiphenyl-2-sulfonyl chloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2’,6-Difluorobiphenyl-2-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate ester bonds, depending on the nucleophile involved . The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile and the reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Difluorobenzenesulfonyl chloride: Similar in structure but lacks the biphenyl moiety.
2,5-Difluorobenzenesulfonyl chloride: Another fluorinated sulfonyl chloride with different substitution patterns.
4-(Trifluoromethyl)benzenesulfonyl chloride: Contains a trifluoromethyl group instead of difluorobiphenyl.
Uniqueness
2’,6-Difluorobiphenyl-2-sulfonyl chloride is unique due to the presence of both the biphenyl structure and the sulfonyl chloride group, which imparts distinct reactivity and properties compared to other similar compounds. This makes it particularly useful in specific synthetic applications where both aromaticity and electrophilicity are required .
Eigenschaften
Molekularformel |
C12H7ClF2O2S |
---|---|
Molekulargewicht |
288.70 g/mol |
IUPAC-Name |
3-fluoro-2-(2-fluorophenyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C12H7ClF2O2S/c13-18(16,17)11-7-3-6-10(15)12(11)8-4-1-2-5-9(8)14/h1-7H |
InChI-Schlüssel |
VXJYGNVMGBRIJM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=C(C=CC=C2S(=O)(=O)Cl)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.